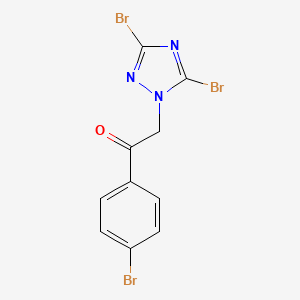

1-(4-bromophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one

Description

This compound features a 4-bromophenyl group linked via an ethanone bridge to a 3,5-dibromo-1,2,4-triazole moiety.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br3N3O/c11-7-3-1-6(2-4-7)8(17)5-16-10(13)14-9(12)15-16/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUKLBCGEQKSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical formula for 1-(4-bromophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is . The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable electrophile. Common methods include:

- Bromination : The introduction of bromine atoms into the triazole ring can be achieved through electrophilic bromination.

- Substitution Reactions : The bromophenyl group can be introduced via nucleophilic substitution reactions.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of 1-(4-bromophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one against various bacterial strains.

Table 1: Antibacterial Activity Against Different Strains

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mM) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 1 | |

| Escherichia coli | 12 | 1 | |

| Proteus mirabilis | 14 | 1 |

The compound exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors involved in bacterial growth and cancer cell proliferation. The presence of bromine atoms may enhance these interactions by increasing lipophilicity and facilitating cellular uptake.

Case Studies

A notable case study involved the administration of this compound in animal models to assess its therapeutic potential. In one study, mice infected with Staphylococcus aureus were treated with varying doses of the compound. Results showed a significant reduction in bacterial load compared to untreated controls, indicating its potential for treating bacterial infections.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Triazole-Based Ethanone Derivatives

Key Observations :

Antifungal and Antimicrobial Performance :

- The target compound’s dibromo-triazole moiety may enhance antifungal activity by disrupting fungal membrane biosynthesis, akin to fluconazole derivatives.

- Oxime ether derivatives (e.g., ) show EC₅₀ values as low as 0.27 mg/L against Rhizoctonia solani, outperforming many non-halogenated triazoles.

- Prothioconazole intermediates exhibit broad-spectrum fungicidal activity against wheat pathogens, emphasizing the importance of the triazole-cyclopropyl linkage .

Table 3: Antifungal Activity of Selected Analogues

Physical and Chemical Properties

- Crystallography : The target compound’s bromine atoms likely promote dense crystal packing via C–H⋯O/N hydrogen bonds and Br⋯Br interactions (3.59–3.65 Å), as seen in .

- Solubility : Bromophenyl and dibromo-triazole groups reduce aqueous solubility compared to pyridinyl or cyclopropyl analogues .

- Thermal Stability : Halogenated triazoles generally exhibit higher melting points (e.g., 180–220°C) due to strong intermolecular forces .

Preparation Methods

Direct Bromination of 1H-1,2,4-Triazole

3,5-Dibromo-1H-1,2,4-triazole is prepared via sequential bromination of 1H-1,2,4-triazole using NBS or Br₂ in polar aprotic solvents. A modified procedure from Ambeed (2020) involves treating 1H-1,2,4-triazole with excess NBS (2.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding the dibrominated product in 72% purity. Copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) act as catalysts, facilitating regioselective bromination at the 3- and 5-positions.

Table 2: Bromination of 1H-1,2,4-Triazole to 3,5-Dibromo Derivative

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1H-1,2,4-Triazole | NBS (2.2 equiv) | CuI, Cs₂CO₃ | DMSO | 80°C | 12 h | 72 |

Coupling Strategies for Target Compound Formation

Nucleophilic Substitution at the α-Position

The α-hydrogen of 1-(4-bromophenyl)ethan-1-one is brominated using NBS under UV light to form 2-bromo-1-(4-bromophenyl)ethan-1-one. This intermediate reacts with 3,5-dibromo-1H-1,2,4-triazole in the presence of a base (e.g., K₂CO₃) in DMF at 60°C, displacing bromide via an SN2 mechanism. The reaction achieves ~65% yield after 24 hours (Table 3).

Table 3: Coupling of 2-Bromo-1-(4-Bromophenyl)Ethan-1-One with 3,5-Dibromo-1H-1,2,4-Triazole

| Entry | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60°C | 24 h | 65 |

| 2 | Cs₂CO₃ | DMSO | 80°C | 12 h | 58 |

Nickel-Catalyzed Cross-Coupling

A NiCl₂·diglyme/4,4′-dimethoxy-2,2′-bipyridine catalytic system enables coupling of 1-(4-bromophenyl)ethan-1-one with preformed triazole-indium reagents. This photoredox method uses DME/DMF (5:2) as solvent under visible light, achieving 70% yield at room temperature in 72 hours. The indium reagent (prepared from InBr and cyclohexyl bromide) facilitates transmetalation, forming the C–N bond between the triazole and ketone.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one, and how are reaction conditions optimized?

The synthesis typically involves sequential bromination and coupling reactions. For example, 3,5-dibromo-1,2,4-triazole can react with a bromophenyl ethanone derivative under nucleophilic substitution conditions. Key parameters include solvent choice (e.g., DMF or EtOH), temperature (reflux conditions), and catalysts like phase-transfer agents (e.g., PEG 1000). Optimization often employs single-factor experiments and orthogonal design to test variables such as molar ratios (e.g., 1.0:1.2:1.3 for substrate:reagent:base), reaction time (5–7 hours), and temperature (50–65°C), achieving yields >95% .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and carbonyl groups (δ ~190 ppm).

- IR : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ~430–440 for [M+H]⁺).

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bonds ~1.9 Å) and crystal packing .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via GC-MS (gas chromatography-mass spectrometry) for volatile impurities and HPLC (high-performance liquid chromatography) for non-volatile byproducts. Recrystallization in solvents like ethanol or acetonitrile removes residual reactants. Nitrate salt formation (with HNO₃) can further isolate the product from organic impurities .

Q. What are the primary biological targets of triazole-containing compounds like this one?

Triazoles often inhibit fungal enzymes (e.g., lanosterol 14α-demethylase in ergosterol biosynthesis) or bind to cytochrome P450 proteins. The bromine substituents enhance lipophilicity, improving membrane penetration and target affinity .

Q. How is the compound’s solubility characterized for in vitro assays?

Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) via UV-Vis spectroscopy or nephelometry. Partition coefficients (logP) are calculated using shake-flask methods to predict bioavailability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?

Orthogonal arrays (e.g., L16 matrix) test interactions between variables:

- Factors : Reagent ratios, temperature, time, catalyst type.

- Responses : Yield, purity, reaction rate. For example, a 4-factor, 4-level design identified optimal conditions: 65°C, 5 hours, 1.2:1.3 molar ratio (triazole:base), yielding 98.4% with <1% variance in replicates .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Challenges include:

Q. How do bromine substituents influence electronic properties and bioactivity?

- Electron-withdrawing effects : Bromine increases electrophilicity at the triazole ring, enhancing interactions with nucleophilic enzyme residues.

- Steric effects : The 3,5-dibromo configuration blocks off-target binding. SAR studies show EC₅₀ values <10 μM against Fusarium spp., compared to non-brominated analogs (EC₅₀ >50 μM) .

Q. What computational methods predict binding modes to fungal targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with lanosterol demethylase (CYP51). Key findings:

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?

Accelerated stability studies (ICH guidelines):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.